Cas no 578-72-3 (5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one)

5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one structure
578-72-3 structure
Product name:5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
CAS No:578-72-3
MF:C15H16O4
MW:260.28514
CID:1607061
PubChem ID:68477

5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
    • 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • SDCCGMLS-0066289.P001
    • SR-05000002510
    • Spectrum2_000344
    • DivK1c_006114
    • KBio2_001033
    • KBioSS_001033
    • 6537KW8ZQY
    • SCHEMBL15106595
    • Spectrum5_000042
    • DTNGBIGBPPPNNB-UHFFFAOYSA-N
    • KBioGR_001662
    • Chromone, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
    • 5,7-DIHYDROXY-2-METHYL-6-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
    • Peucenin
    • 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-enyl)chromone
    • 578-72-3
    • BSPBio_001650
    • UNII-6537KW8ZQY
    • SpecPlus_000018
    • KBio2_006169
    • Spectrum_000553
    • KBio3_000750
    • CCG-38619
    • NCGC00095426-02
    • KBio2_003601
    • SR-05000002510-1
    • DTXSID00973386
    • SPBio_000407
    • Spectrum4_001371
    • KBio1_001058
    • NCGC00095426-01
    • NCGC00179118-01
    • 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-chromen-4-one #
    • SPECTRUM100528
    • CHEMBL1415085
    • Spectrum3_000095
    • BRD-K73103240-001-03-3
    • 5,7-Dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
    • Inchi: InChI=1S/C15H16O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h4,6-7,16,18H,5H2,1-3H3
    • InChI Key: DTNGBIGBPPPNNB-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)C)O

Computed Properties

  • Exact Mass: 260.10488
  • Monoisotopic Mass: 260.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8A^2
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.253
  • Boiling Point: 446.5°C at 760 mmHg
  • Flash Point: 167.9°C
  • Refractive Index: 1.605
  • PSA: 66.76

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd